molecular formula C6H13N B1580570 2,2-Dimethylpyrrolidine CAS No. 35018-15-6

2,2-Dimethylpyrrolidine

Cat. No. B1580570
CAS RN: 35018-15-6
M. Wt: 99.17 g/mol
InChI Key: PHODFIDDEBEGCS-UHFFFAOYSA-N
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Description

2,2-Dimethylpyrrolidine is a substituted pyrrolidine . It is one of the major bioactive compounds found in Teucrium manghuaense .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethylpyrrolidine is C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .


Physical And Chemical Properties Analysis

2,2-Dimethylpyrrolidine has a density of 0.8±0.1 g/cm3, a boiling point of 107.4±8.0 °C at 760 mmHg, and a vapour pressure of 27.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 5.5±16.5 °C . The index of refraction is 1.419, and the molar refractivity is 31.1±0.3 cm3 .

Scientific Research Applications

Chemical Standards in Ion Mobility Spectrometry

2,2-Dimethylpyrrolidine, through its close relative 2,4-dimethylpyridine, has shown its utility in ion mobility spectrometry. This method is crucial for analyzing chemical standards, providing valuable insights into the behaviors of protonated molecules and their temperature-dependent mobilities. This research underlines the importance of such compounds in enhancing the precision of mobility spectra comparisons across global laboratories, highlighting their potential as standard compounds for various chemical analyses (Eiceman, Nazarov, & Stone, 2003).

Synthesis Enhancement via Microwave Irradiation

The adaptation of microwave technology for synthesizing chemical compounds, using 2,6-dimethylpyridine as a starting material, signifies an innovative shift from traditional synthesis methods. This approach not only optimizes the synthesis process but also demonstrates the potential for microwave irradiation to streamline and improve the efficiency of chemical production processes, including those involving dimethylpyrrolidine derivatives (Zhang et al., 2010).

Zeolites and Catalysis

Research involving 2,6-dimethylpyridine offers insights into its selective interaction with zeolites, which can significantly impact the field of catalysis. By understanding how these compounds interact with and poison Bronsted sites on zeolites, scientists can better manipulate catalytic processes for various industrial applications, improving efficiency and selectivity (Jacobs & Heylen, 1974).

Intermolecular Hydrogen Bonding

The study of 2,2-dimethylbutynoic acid with a pyridone terminus sheds light on the importance of hydrogen bonding in molecular recognition and self-assembly processes. This research has broad implications for designing new materials and pharmaceuticals, highlighting how subtle changes in molecular structure can profoundly affect the properties and interactions of chemical compounds (Wash, Maverick, Chiefari, & Lightner, 1997).

G-quadruplex Binding Ligand Synthesis

The development of G-quadruplex binding ligands from dimethylpyrrolidine derivatives offers a promising avenue for cancer treatment. By stabilizing quadruplex DNA structures, these compounds can inhibit telomerase, a key target in cancer therapy. This research exemplifies the potential of dimethylpyrrolidine derivatives in developing novel therapeutic agents (Smith et al., 2009).

Safety And Hazards

2,2-Dimethylpyrrolidine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

2,2-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHODFIDDEBEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328878
Record name 2,2-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpyrrolidine

CAS RN

35018-15-6
Record name 2,2-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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